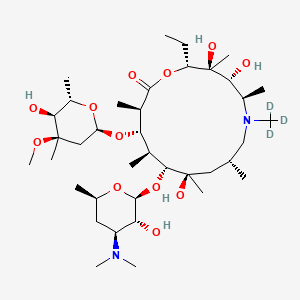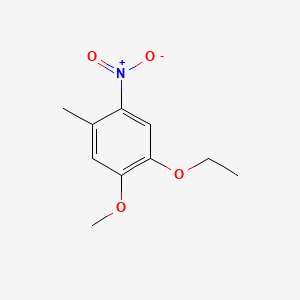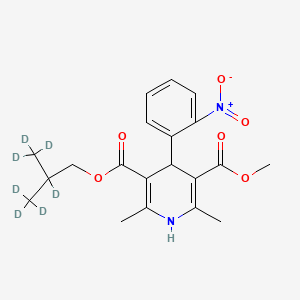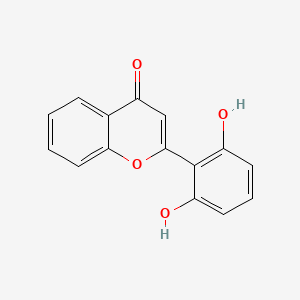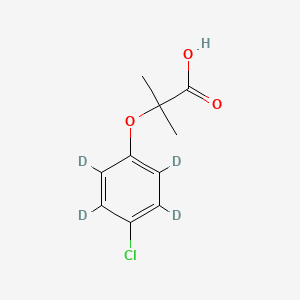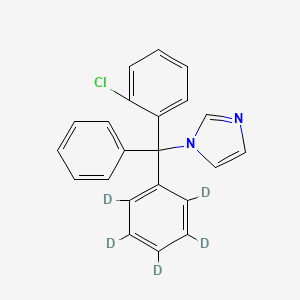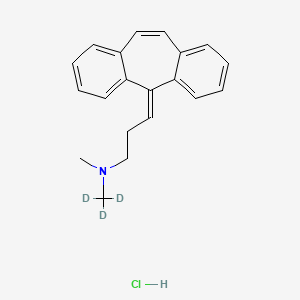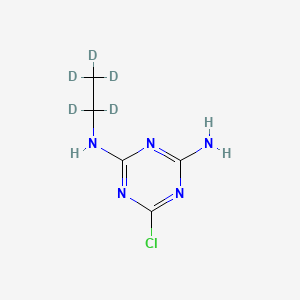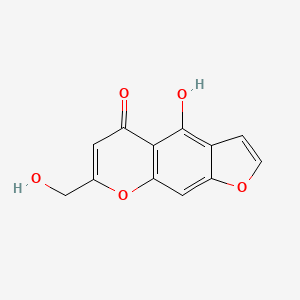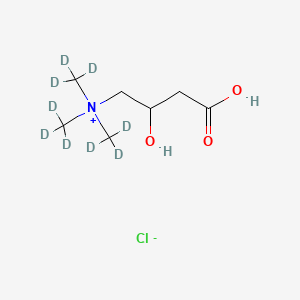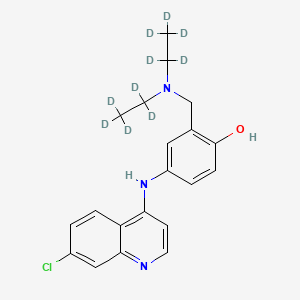
Amodiaquine-d10
Vue d'ensemble
Description
Amodiaquine-d10 is a variant of Amodiaquine, an antimalarial drug . It is a 4-aminoquinoquinoline compound with anti-inflammatory properties . The molecular formula of this compound is C20H12D10ClN3O .
Synthesis Analysis
Amodiaquine and its active metabolite, desethylamodiaquine, can be determined using a sensitive and selective LC–MS/MS method . This method was used to describe their pharmacokinetic parameters in patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Amodiaquine . The average mass of this compound is 365.923 Da, and the monoisotopic mass is 365.207916 Da .
Chemical Reactions Analysis
Amodiaquine undergoes hepatic biotransformation to its principal biologically active metabolite, desethylamodiaquine . This process is the predominant route of Amodiaquine clearance, with such a considerable first pass effect that very little orally administered Amodiaquine escapes untransformed into the systemic circulation .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 478.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol, and the flash point is 242.9±28.7 °C . The index of refraction is 1.669, and the molar refractivity is 105.5±0.3 cm3 .
Applications De Recherche Scientifique
Étalon interne pour la quantification
Amodiaquine-d10 est utilisé comme étalon interne pour mesurer avec précision la concentration d'amodiaquine dans les études pharmacocinétiques. Ceci est essentiel pour distinguer entre une exposition médicamenteuse inadéquate et une résistance aux médicaments antipaludiques, et pour informer la posologie optimale dans les populations cibles .
Recherche sur le traitement du cancer du sein
La recherche a exploré le potentiel de repositionnement de l'amodiaquine dans le traitement du cancer du sein, en évaluant son efficacité in vitro et son mécanisme d'action .
Profil pharmacocinétique
Des études ont examiné le profil pharmacocinétique de l'amodiaquine et de son métabolite actif, en se concentrant particulièrement sur différents groupes d'âge tels que les nourrissons et les enfants par rapport aux enfants plus âgés et aux adultes .
Développement d'immunoessais
This compound est impliqué dans le développement d'essais basés sur les anticorps pour la détection et la quantification rapides de l'amodiaquine, ce qui est crucial pour la gestion des cas de paludisme sans équipement sophistiqué .
Méthodes de quantification à haut débit
Le composé est utilisé dans des méthodes de quantification à haut débit pour l'amodiaquine et ses métabolites dans le plasma en utilisant la technologie d'extraction liquide supportée, ce qui est significatif pour la surveillance thérapeutique à grande échelle .
Gestion de la qualité des médicaments
Il joue un rôle dans la garantie de la qualité des médicaments antipaludiques grâce au développement d'essais capables de détecter et de quantifier efficacement l'amodiaquine .
Mécanisme D'action
Target of Action
Amodiaquine-d10, a deuterium labeled form of Amodiaquine, is primarily targeted against the Plasmodium falciparum . The primary target of Amodiaquine is Fe (II)-protoporphyrin IX . This compound plays a crucial role in the life cycle of the malaria parasite, making it an effective target for antimalarial drugs .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
This compound affects the biochemical pathway of heme polymerization within the malaria parasite . By inhibiting heme polymerase activity, it prevents the conversion of toxic heme to a less toxic form . This leads to the accumulation of toxic heme within the parasite, disrupting its membrane function and ultimately leading to the death of the parasite .
Pharmacokinetics
This compound is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . Amodiaquine exposure (median AUC 0-∞) was significantly higher in infants and children aged 1–5 years compared to older children and adults . Even though infants received a lower mg/kg amodiaquine dose, they had higher exposure .
Result of Action
The result of this compound’s action is the effective treatment of malaria , including Plasmodium falciparum malaria when uncomplicated . It is recommended to be given with artesunate to reduce the risk of resistance . Amodiaquine has also been found to work against chloroquine-resistant P. falciparum strains of malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, there have been reports of increased liver toxicity in people with HIV/AIDS on zidovudine or efavirenz when treated with amodiaquine-containing ACT regimens . Therefore, it is recommended that these people avoid amodiaquine . Furthermore, the World Health Organization (WHO) recommends its use for pregnant women during the second and third trimester as well as during lactation .
Safety and Hazards
Amodiaquine-d10, like Amodiaquine, may have some safety concerns. Amodiaquine has been reported to cause liver problems or low blood cell levels in rare cases . When taken in excess, it may cause headaches, trouble seeing, seizures, and cardiac arrest . Therefore, it is recommended that people with HIV/AIDS on zidovudine or efavirenz avoid Amodiaquine .
Orientations Futures
The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups . Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations . A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher Amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .
Analyse Biochimique
Biochemical Properties
Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by this compound, which contributes to its anti-inflammatory effects. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, this compound affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, this compound binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of this compound can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, this compound can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .
Propriétés
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675612 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189449-70-4 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the purpose of using Amodiaquine-d10 in the study?
A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.
Q2: How does the use of this compound as an internal standard contribute to the reliability of the analytical method?
A2: this compound, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
